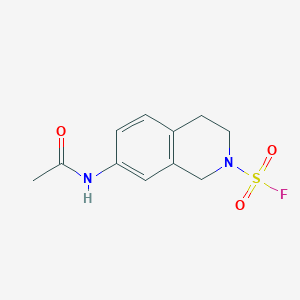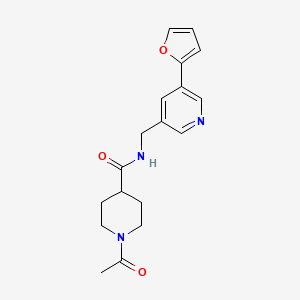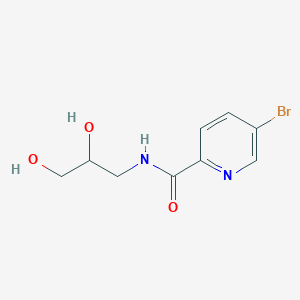![molecular formula C16H12F3N3OS B2815256 9-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896344-84-6](/img/structure/B2815256.png)
9-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C16H12F3N3OS and its molecular weight is 351.35. The purity is usually 95%.
BenchChem offers high-quality 9-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
- Research indicates the potential of related triazine derivatives in the synthesis of complex molecular structures. One study explored the cyclocondensation reaction of guanidine derivatives, leading to the formation of triazine rings, which are key components in various synthetic pathways for creating biologically active molecules (Sachdeva, Dolzhenko, & Chui, 2008). Another investigation focused on the efficient synthesis of pyridine-carboxylates via condensation reactions, showcasing the utility of triazine scaffolds in organic synthesis (Shtaitz et al., 2020).
Biological Activities
- Triazine derivatives have been examined for their antiviral properties. For example, a study highlighted the synthesis of triazine derivatives that exhibited cytotoxicity and antiviral activities, providing a foundation for developing potential antiviral agents (Attaby et al., 2006). Additionally, the antifungal potential of triazine compounds was investigated, showing efficacy against strains of Candida, Aspergillus, Mucor, and Trychophyton species (Reich et al., 1989).
Material Science Applications
- The synthesis of red fluorescent organic compounds utilizing triazine derivatives was demonstrated, highlighting their application in developing materials with specific optical properties. This research presents triazines as precursors for materials that emit red light, which could be utilized in various electronic and photonic devices (Darehkordi et al., 2018).
Crystal Structure Analysis
- Detailed structural analysis of triazine derivatives has provided insights into their molecular dimensions and interactions, contributing to the understanding of their physical and chemical properties. For instance, studies have focused on elucidating the crystal structures of triazine derivatives, revealing significant bond fixation and the nature of intermolecular interactions, which are crucial for designing compounds with desired physical characteristics (Insuasty et al., 2006).
Eigenschaften
IUPAC Name |
9-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c1-10-3-2-8-22-13(10)20-14(21-15(22)23)24-9-11-4-6-12(7-5-11)16(17,18)19/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVXGYLWDUBTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2815175.png)
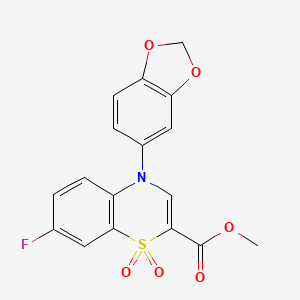

![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815181.png)
![(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2815182.png)
![N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide](/img/structure/B2815184.png)
![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2815188.png)

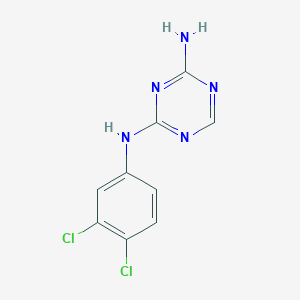
![4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B2815191.png)
